Cloquintocet-mexyl mechanism of action in wheat
Cloquintocet-mexyl mechanism of action in wheat
An In-depth Technical Guide on the Core Mechanism of Action of Cloquintocet-Mexyl in Wheat
Introduction
Cloquintocet-mexyl is a highly effective herbicide safener extensively used in wheat cultivation. Its primary function is to protect the crop from injury caused by certain herbicides, particularly those from the aryloxyphenoxypropionate (FOPs) and sulfonylurea (SUs) classes, without compromising weed control efficacy.[1][2] The safening effect is not a result of direct interaction with the herbicide's target site but rather through the stimulation of the plant's intrinsic detoxification systems.[3] Upon application, cloquintocet-mexyl is rapidly hydrolyzed within the wheat plant to its biologically active form, cloquintocet (B1669234) acid.[4][5] This guide provides a detailed examination of the molecular mechanisms underpinning the protective action of cloquintocet-mexyl in wheat.
Core Mechanism: Enhancement of Herbicide Detoxification
The principal mechanism of action of cloquintocet-mexyl is the transcriptional upregulation of genes encoding key enzymes and transporters involved in the three-phase xenobiotic detoxification pathway.[6][7] This accelerated metabolic process rapidly converts phytotoxic herbicide molecules into non-toxic, readily sequestered metabolites.
Phase I: Herbicide Modification
Phase I involves the initial modification of the herbicide molecule, typically through oxidation, reduction, or hydrolysis. This step introduces or exposes functional groups (e.g., -OH, -NH2, -COOH), which renders the molecule more water-soluble and prepares it for Phase II conjugation.
Cytochrome P450 Monooxygenases (CYPs): Cloquintocet-mexyl significantly induces the expression of various Cytochrome P450 (CYP) genes.[1] These enzymes are crucial for catalyzing oxidative reactions, such as aryl hydroxylation, which is a key detoxification step for many herbicides.[8][9] Transcriptomic studies in wheat have identified a number of CYP families, including CYP71, CYP72, CYP76, and CYP81, that are induced upon safener treatment.[10] The CYP81A subfamily, in particular, has been strongly implicated in the detoxification of synthetic auxin herbicides when used in conjunction with cloquintocet-mexyl.[6][11][12]
Phase II: Conjugation
In Phase II, the modified herbicide from Phase I is conjugated with endogenous, hydrophilic molecules. This process further increases water solubility and, most importantly, detoxifies the herbicide.
Glutathione (B108866) S-Transferases (GSTs): One of the most prominent effects of cloquintocet-mexyl is the potent induction of Glutathione S-Transferase (GST) activity.[2][3] GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to the electrophilic center of the herbicide or its Phase I metabolite.[13][14] This action is fundamental to the detoxification of multiple herbicide classes. Studies have shown that cloquintocet-mexyl treatment leads to a significant accumulation of GSTs from the phi (GSTF), tau (GSTU), and lambda (GSTL) classes in wheat.[5][13][15]
UDP-Glucosyltransferases (UGTs): Cloquintocet-mexyl also enhances the activity of UDP-glucosyltransferases (UGTs).[3] These enzymes conjugate glucose from UDP-glucose to the herbicide, forming inactive glycoside metabolites. This pathway is particularly important for herbicides containing hydroxyl or carboxyl groups, often introduced during Phase I. The safener has been shown to enhance the glycosylation of metabolites of herbicides like clodinafop-propargyl.[3]
Phase III: Sequestration and Transport
The final phase involves the transport and sequestration of the detoxified herbicide conjugates away from metabolically active cellular compartments.
ATP-Binding Cassette (ABC) Transporters: The water-soluble and non-phytotoxic glutathione or glucose conjugates from Phase II are actively transported into the vacuole for permanent storage or further degradation. This transport is mediated by ATP-Binding Cassette (ABC) transporters, particularly those from the Multidrug Resistance-Associated Protein (MRP) subfamily.[3][16] Cloquintocet-mexyl has been demonstrated to induce the transcription of MRP transporter genes in wheat. For instance, the expression of the TtMRP1 gene was significantly enhanced in both wheat leaves and coleoptiles following treatment.[3]
Gene Expression Regulation
The coordinated enhancement of the detoxification pathway is a direct result of cloquintocet-mexyl's ability to induce gene expression. Transcriptomic analysis (RNA-Seq) of wheat treated with the safener has revealed a significant upregulation of a specific set of genes. In one study, 103 genes were identified as being differentially expressed, with 101 being induced by cloquintocet-mexyl.[6][11][17] A large proportion of these genes were functionally annotated as having oxidoreductase (implicating CYPs) and transferase (implicating GSTs and UGTs) activities, confirming that the safener's primary action is at the transcriptional level.[6][11]
Alternative Protective Mechanisms
While enhanced metabolism is the core mechanism, some studies suggest cloquintocet-mexyl can protect wheat through other pathways, particularly against herbicides that are not readily metabolized. When wheat is challenged with fomesafen (B1673529), a protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor, cloquintocet-mexyl pretreatment alleviates injury by promoting photosynthesis and decreasing oxidative stress.[18][19][20] In this specific interaction, the safener was found to increase the expression of genes related to chlorophyll (B73375) synthesis and chlorophyll-binding proteins, rather than genes involved in fomesafen metabolism.[18][19][20]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on cloquintocet-mexyl's action in wheat.
Table 1: Induction of Gene Expression by Cloquintocet-Mexyl in Wheat
| Gene/Gene Family | Fold Induction | Tissue | Method | Reference |
|---|---|---|---|---|
| TtMRP1 | 13 | Leaves | - | [3] |
| TtMRP1 | 9.5 | Coleoptile | - | [3] |
| TtMRP2 | 2.3 | Coleoptile | - | [3] |
| CYP81A Homoeologs | CM-inducible | Leaf | RT-qPCR | [6][11] |
| Differentially Expressed Genes | 101 genes induced | Leaf | RNA-Seq |[6][11] |
Table 2: Effect of Cloquintocet-Mexyl on Enzyme Activity in Wheat
| Enzyme/Activity | Percent Increase | Treatment Details | Method | Reference |
|---|---|---|---|---|
| GST Metabolic Activity | 77.4% | Safener treatment | - | [3] |
| Glutathione Peroxidase (GPOX) | ~500% (6-fold) | 10 mg/L daily for 7 days | Spectrophotometry |[15] |
Detailed Experimental Protocols
Protocol: Transcriptomic Analysis via RNA-Seq
This protocol outlines a typical workflow for identifying genes induced by cloquintocet-mexyl in wheat.
-
Plant Growth and Treatment: Wheat seeds (e.g., Triticum aestivum L.) are germinated and grown in a controlled environment (e.g., 14-hour day length, 21-23°C).[17] At a specific growth stage (e.g., three-leaf stage), seedlings are treated with cloquintocet-mexyl at a defined concentration (e.g., 15 g a.i. ha⁻¹) or a control solution (e.g., 0.1% nonionic surfactant).[17]
-
Tissue Sampling: Leaf tissue is harvested at various time points after treatment (e.g., 3, 6, 12 hours). Samples are immediately frozen in liquid nitrogen and stored at -80°C.[17]
-
RNA Extraction and Quality Control: Total RNA is extracted from the leaf tissue using a suitable kit (e.g., RNeasy Plant Mini Kit). RNA integrity and quantity are assessed using an Agilent Bioanalyzer and spectrophotometry.[17]
-
Library Preparation and Sequencing: mRNA is enriched using oligo(dT) beads, fragmented, and used for first-strand cDNA synthesis with random primers. This is followed by second-strand synthesis, end-repair, A-tailing, and adapter ligation. The resulting libraries are sequenced on a platform like the Illumina NovaSeq.[17]
-
Data Analysis: Raw sequencing reads are quality-checked and trimmed. The clean reads are then mapped to a reference wheat genome. Gene expression levels are quantified (e.g., as Transcripts Per Million - TPM). Differential expression analysis is performed to identify genes that are significantly up- or down-regulated in safener-treated samples compared to controls.[6][11][17] Gene Ontology (GO) enrichment analysis is then used to functionally categorize the differentially expressed genes.[6][11]
Protocol: GST Enzyme Activity Assay
This protocol describes a method to quantify the induction of GST activity by cloquintocet-mexyl.
-
Plant Growth and Treatment: Wheat seedlings are grown as described in 6.1. Plants are sprayed with a solution of cloquintocet-mexyl (e.g., 10 mg L⁻¹) or a control solution.[15]
-
Protein Extraction: Leaf tissue is harvested at desired time points post-treatment. The tissue is ground to a fine powder in liquid nitrogen. The powder is then homogenized in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing EDTA and PVPP). The homogenate is centrifuged at high speed (e.g., 15,000 x g for 20 min at 4°C), and the supernatant (crude protein extract) is collected.
-
Activity Assay: The assay is performed in a spectrophotometer. The reaction mixture contains a buffer (e.g., potassium phosphate (B84403) buffer), reduced glutathione (GSH), and a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The reaction is initiated by adding the crude protein extract.
-
Quantification: The activity of GST is measured by monitoring the rate of formation of the GSH-CDNB conjugate, which absorbs light at 340 nm. The rate of change in absorbance is used to calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.[15]
Visualizations: Pathways and Workflows
Diagram 1: Herbicide Detoxification Pathway
Caption: Cloquintocet-mexyl induces genes in all three phases of herbicide detoxification.
Diagram 2: RNA-Seq Experimental Workflow
Caption: A typical experimental workflow for transcriptomic analysis (RNA-Seq).
Diagram 3: Logical Relationship of Safener Action
Caption: Logical flow from safener application to enhanced crop tolerance.
References
- 1. Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Advances in the Action Mechanisms of Safeners | MDPI [mdpi.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. Transcriptomic analysis reveals cloquintocet-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.) | PLOS One [journals.plos.org]
- 7. HPM Chemicals & Fertilizers Ltd. [hpmindia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transcriptomic analysis reveals cloquintocet-mexyl-inducible genes in hexaploid wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Publication : USDA ARS [ars.usda.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure of a tau class glutathione S-transferase from wheat active in herbicide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.plos.org [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Seed pretreatment with cloquintocet-mexyl protects wheat seedlings from fomesafen injury by promoting photosynthesis and decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
